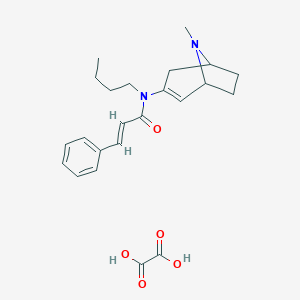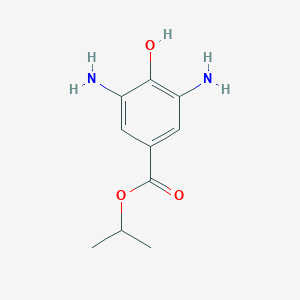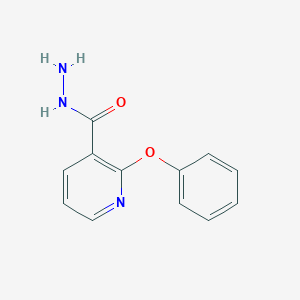
2-Phenoxypyridine-3-carbohydrazide
Übersicht
Beschreibung
2-Phenoxypyridine-3-carbohydrazide is a compound that falls within the realm of organic chemistry, involving the study of molecules containing carbon. It is related to research areas focusing on the development of novel compounds with potential applications in various fields, such as materials science, pharmaceuticals, and catalysis.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions where key intermediates, such as 2-phenoxypyridine or its derivatives, undergo cyclopalladation reactions facilitated by palladium acetate, leading to metallocycles. These processes are crucial for the development of compounds with specific molecular structures and properties (Geest, O'Keefe, & Steel, 1999).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Phenoxypyridine-3-carbohydrazide can be elucidated using techniques like X-ray diffraction, which reveals the crystalline structure and molecular organization. These analyses show the molecular orientation and the formation of polymers stabilized by various intermolecular interactions, including ionic, hydrogen bond, and pi-stacking interactions (Villard et al., 2003).
Chemical Reactions and Properties
The reactivity of 2-Phenoxypyridine-3-carbohydrazide derivatives can be explored through cycloaddition reactions and transformations. For instance, the thermal transformation of certain azetidinones into 2-aminopyridines demonstrates the potential for structural modification through 1,5-hydride shift reactions, leading to the formation of new pyridine derivatives with distinct properties (Metzger & Kurz, 1975).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are fundamental for understanding the behavior and applications of 2-Phenoxypyridine-3-carbohydrazide derivatives. These properties are influenced by the molecular structure and intermolecular forces present in the compound.
Chemical Properties Analysis
The chemical properties of 2-Phenoxypyridine-3-carbohydrazide derivatives, including their reactivity, stability, and functional group transformations, are key to their potential applications. Studies on related compounds reveal insights into their chemical behavior, such as oxidative cyclization reactions facilitated by metal catalysts, which enable the synthesis of heterocyclic compounds with valuable properties (Zhang et al., 2017).
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities Studies have shown that certain 2-phenoxypyridines exhibit significant herbicidal potential. For example, some compounds in this class have demonstrated promising herbicidal activities, which could be useful in agricultural science for weed control. The herbicidal effectiveness of these compounds is often associated with their structural features, and research has been conducted to compare their activities to those of other herbicidal agents (Fujikawa et al., 1970).
Antibacterial Properties 2-Phenoxypyridine derivatives have been synthesized and evaluated for their antibacterial activities. The structural modifications and synthesis of novel compounds in this category have led to the identification of molecules with potential antibacterial properties, which could be further developed into therapeutic agents (Al-Kamali et al., 2014).
Organic Synthesis and Catalysis 2-Phenoxypyridine-3-carbohydrazide and related compounds have been utilized in organic synthesis, particularly in the formation of cyclometallated compounds. These compounds are of interest in the field of organometallic chemistry for their potential applications in catalysis and material science. Research has been conducted on the cyclopalladation of 2-phenoxypyridines, leading to new insights into the synthesis and properties of these metallated complexes (Geest et al., 1999).
Eigenschaften
IUPAC Name |
2-phenoxypyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIVTMKZXYGBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383943 | |
| Record name | 2-phenoxypyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenoxypyridine-3-carbohydrazide | |
CAS RN |
175135-01-0 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenoxypyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
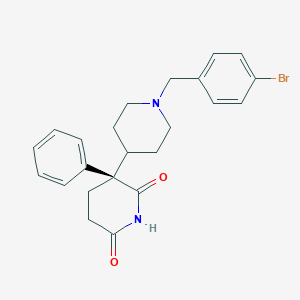
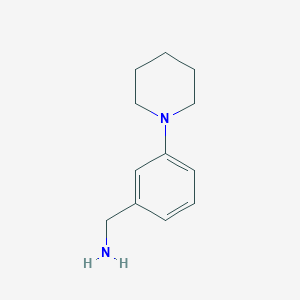
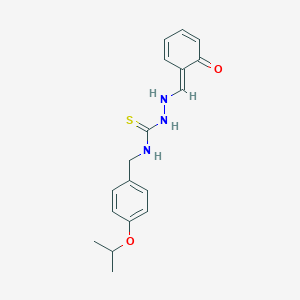
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
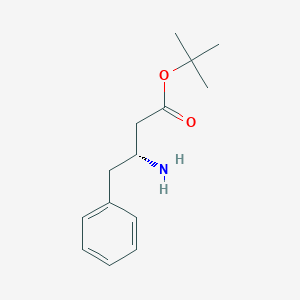
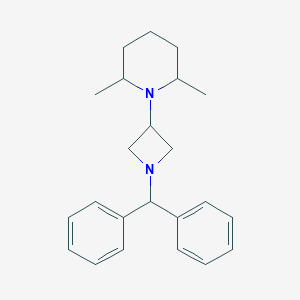
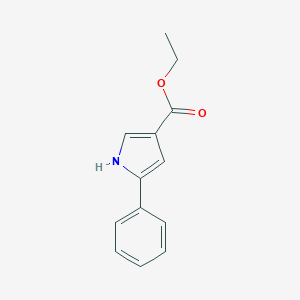
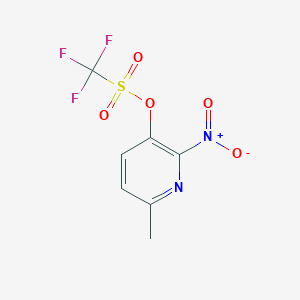
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
